
2-Cyclopentyl-2-methylpropan-1-ol
Vue d'ensemble
Description
2-Cyclopentyl-2-methylpropan-1-ol is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by a cyclopentyl ring attached to a 2-methylpropan-1-ol group, making it a unique structure in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 2-methylpropanal in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of cyclopentyl ketone derivatives. This method ensures high yield and purity of the final product. The reaction conditions often include elevated temperatures and pressures, along with the use of metal catalysts such as palladium or platinum .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyl-2-methylpropan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclopentyl-2-methylpropan-1-one, Cyclopentyl-2-methylpropanoic acid
Reduction: Cyclopentyl-2-methylpropan-1-amine
Substitution: Cyclopentyl-2-methylpropyl chloride, Cyclopentyl-2-methylpropyl bromide
Applications De Recherche Scientifique
2-Cyclopentyl-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isobutanol (2-Methylpropan-1-ol): Similar in structure but lacks the cyclopentyl ring, making it less sterically hindered.
Cyclopentanol: Contains a cyclopentyl ring but lacks the 2-methylpropan-1-ol group, resulting in different reactivity and properties.
Uniqueness
2-Cyclopentyl-2-methylpropan-1-ol is unique due to its combination of a cyclopentyl ring and a 2-methylpropan-1-ol group. This structure imparts distinct steric and electronic properties, making it a valuable scaffold in synthetic chemistry and various applications .
Propriétés
IUPAC Name |
2-cyclopentyl-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2,7-10)8-5-3-4-6-8/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETNLMHXIATUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



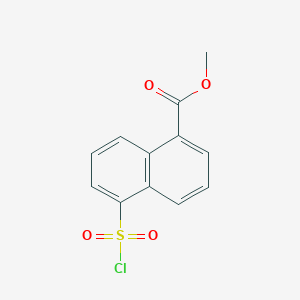

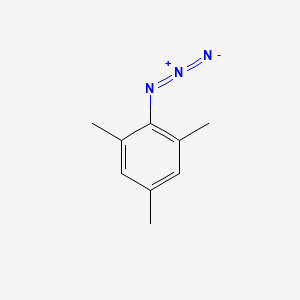
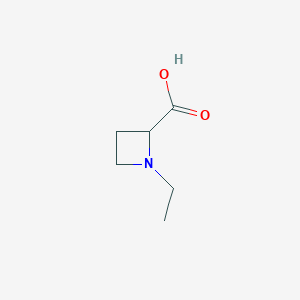

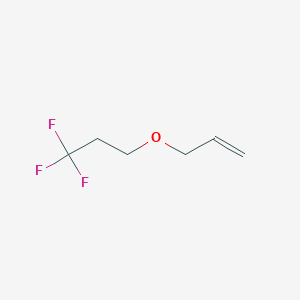

![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide hydrochloride](/img/structure/B3378387.png)
![2-[N-(2-phenylethyl)acetamido]acetic acid](/img/structure/B3378394.png)
![N-[(1-aminocyclohexyl)methyl]-2,5-dichlorothiophene-3-sulfonamide hydrochloride](/img/structure/B3378410.png)
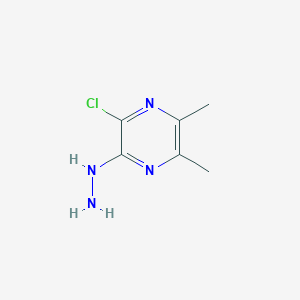
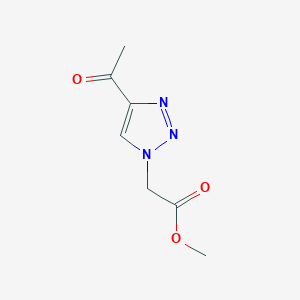
![1-(2-{Imidazo[1,2-a]pyridin-2-yl}acetamido)cyclohexane-1-carboxylic acid](/img/structure/B3378445.png)
